
AC-262536
Descripción general
Descripción
AC-262536 es un compuesto desarrollado por Acadia Pharmaceuticals. Se clasifica como un modulador selectivo del receptor de andrógenos. Este compuesto es conocido por su capacidad de unirse selectivamente a los receptores de andrógenos, exhibiendo actividad agonista parcial. This compound ha sido estudiado por sus posibles efectos anabólicos, que son beneficiosos para el crecimiento y la fuerza muscular, mientras minimiza los efectos androgénicos que podrían afectar a otros tejidos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de AC-262536 involucra múltiples pasos, comenzando con la formación de la estructura central, que incluye una unidad de naftaleno y un anillo de octano bicíclico. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los pasos clave incluyen:
- Formación del núcleo de naftaleno.
- Introducción del anillo de octano bicíclico.
- Funcionalización de la estructura central para introducir los grupos hidroxilo y nitrilo .
Métodos de Producción Industrial
La producción industrial de this compound probablemente involucraría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad para garantizar la consistencia y la seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
AC-262536 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: El grupo nitrilo puede reducirse para formar aminas primarias.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como halógenos o compuestos nitro en condiciones ácidas
Principales Productos Formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de aminas primarias.
Sustitución: Formación de derivados halogenados o nitro-sustituidos
Aplicaciones Científicas De Investigación
AC-262536 ha sido explorado para diversas aplicaciones de investigación científica:
Química: Utilizado como un compuesto modelo para estudiar moduladores selectivos del receptor de andrógenos.
Biología: Investigado por sus efectos sobre el crecimiento y la fuerza muscular en modelos animales.
Medicina: Posibles aplicaciones terapéuticas para afecciones como la pérdida de masa muscular y la osteoporosis.
Industria: Posible uso en el desarrollo de fármacos para mejorar el rendimiento con efectos secundarios mínimos .
Mecanismo De Acción
AC-262536 ejerce sus efectos uniéndose selectivamente a los receptores de andrógenos. Actúa como un agonista parcial, lo que significa que activa el receptor, pero no en la misma medida que los andrógenos naturales como la testosterona. Esta activación selectiva conduce a efectos anabólicos en el tejido muscular mientras minimiza los efectos androgénicos en otros tejidos como la próstata .
Comparación Con Compuestos Similares
AC-262536 se compara con otros moduladores selectivos del receptor de andrógenos, tales como:
Ostarine: Conocido por sus fuertes efectos anabólicos con mínima actividad androgénica.
Ligandrol: Exhibe potentes efectos anabólicos, pero con mayor actividad androgénica en comparación con this compound.
Testosterona: El andrógeno natural con efectos tanto anabólicos como androgénicos .
Unicidad
This compound es único debido a su alta selectividad para los receptores de andrógenos y su actividad agonista parcial, que le permite promover el crecimiento muscular con menos efectos secundarios en comparación con otros compuestos .
Actividad Biológica
AC-262536 is a selective androgen receptor modulator (SARM) that has garnered attention for its potential therapeutic applications and unique biological activity. This article delves into the pharmacological profile, mechanisms of action, and research findings surrounding this compound, highlighting its anabolic effects and relatively low androgenic activity compared to traditional anabolic steroids.
Overview of this compound
This compound was developed as a non-steroidal SARM designed to selectively bind to androgen receptors (AR) in muscle and bone tissues, promoting anabolic effects while minimizing side effects commonly associated with androgenic compounds. Its selective nature allows it to act as a partial agonist at the AR, providing muscle-building benefits without significantly affecting prostate size or other androgen-sensitive tissues.
This compound exhibits potent agonist activity at the androgen receptor with an affinity in the low nanomolar range (1-10 nM) . It has been shown to:
- Stimulate Muscle Growth : In animal studies, this compound significantly increased the weight of the levator ani muscle in castrated male rats, indicating strong anabolic activity .
- Suppress Luteinizing Hormone (LH) Levels : The compound effectively reduced elevated LH levels, which is beneficial in conditions characterized by hormonal imbalances .
Comparative Analysis with Testosterone
In comparative studies, this compound demonstrated:
Parameter | This compound | Testosterone |
---|---|---|
Anabolic Activity | High | High |
Androgenic Activity | Low | High |
Effect on Prostate Weight | Minimal Increase | Significant Increase |
Effect on Levator Ani Weight | Significant Increase | Moderate Increase |
This table illustrates that while both compounds promote muscle growth, this compound does so with minimal androgenic effects, making it a promising candidate for therapeutic use in muscle-wasting conditions and other disorders.
Animal Studies
- Castrated Male Rats Study : A study conducted on castrated male rats showed that administration of this compound at doses of 3, 10, and 30 mg/kg resulted in a significant decrease in plasma LH levels by about 40% at the lowest dose. Notably, the ED50 was determined to be 2.8 mg/kg .
- Effects on Muscle Mass : The compound led to a marked increase in levator ani muscle weight compared to control groups, demonstrating its potential as an anabolic agent without the adverse effects typically associated with testosterone therapy .
Metabolism Studies
A study focusing on the metabolism of this compound in equine models revealed that:
- Nine phase I metabolites were identified.
- The primary metabolites were glucuronide conjugates found in urine and plasma.
- An epimer of the parent compound had the longest detection window, suggesting its utility as a target for doping control .
Case Studies and Clinical Implications
While this compound has not yet received clinical approval for human use, its potential applications are being explored in various conditions:
- Osteoporosis : Due to its anabolic properties, it may help improve bone density.
- Muscle Wasting Disorders : Its ability to stimulate muscle growth makes it a candidate for treating cachexia or sarcopenia.
- Hormonal Disorders : By modulating LH levels, it could provide therapeutic benefits for patients with hormonal imbalances .
Propiedades
IUPAC Name |
4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]naphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-11-12-5-8-18(17-4-2-1-3-16(12)17)20-13-6-7-14(20)10-15(21)9-13/h1-5,8,13-15,21H,6-7,9-10H2/t13-,14+,15? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKWLNSCJYLXPF-YIONKMFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=CC=C(C4=CC=CC=C43)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C3=CC=C(C4=CC=CC=C43)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336168 | |
Record name | 4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870888-46-3 | |
Record name | AC-262536 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870888463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AC-262536 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13935 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AC-262536 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8VS41J5O6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is AC-262536 metabolized in the horse, and what are the implications for its detection?
A1: Research shows that this compound undergoes extensive metabolism in horses, primarily through phase I and phase II reactions. [] In vitro studies revealed nine phase I metabolites, with four detected in urine and three in plasma alongside the parent compound. [] Interestingly, an epimer of this compound exhibited a longer detection window in both urine and plasma, suggesting it as a more suitable target for detecting this compound administration. [] Further analysis revealed that the compound and its metabolites are primarily present as glucuronide conjugates in both urine and plasma. []
Q2: What analytical techniques are used to detect this compound and its metabolites in biological samples?
A2: Multiple analytical methods have been employed to study this compound. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) proves valuable for identifying metabolites in vitro and detecting both the parent drug and metabolites in urine and plasma. [] For analyzing hair samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is utilized, demonstrating the incorporation of this compound in hair following oral administration. [] Additionally, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has been explored for developing a multi-residue screening method for SARMs, including this compound, in blood samples from both racehorses and cattle. [] This method showcases high-throughput capabilities and cost-effectiveness for routine screening in sports and livestock. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.